

# "Methyl 5-(chloromethyl)-2-furoate" properties and structure

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## Compound of Interest

Compound Name: **Methyl 5-(chloromethyl)-2-furoate**

Cat. No.: **B1293657**

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## Methyl 5-(chloromethyl)-2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl 5-(chloromethyl)-2-furoate**, a versatile heterocyclic building block. It covers the compound's structural details, physicochemical properties, synthesis protocols, and safety information, tailored for professionals in chemical synthesis and pharmaceutical development.

## Compound Identity and Structure

**Methyl 5-(chloromethyl)-2-furoate** is a furan derivative characterized by a methyl ester at the C2 position and a chloromethyl group at the C5 position.<sup>[1]</sup> Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	<b>2144-37-8</b> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	methyl 5-(chloromethyl)furan-2-carboxylate <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	174.58 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
SMILES String	COC(=O)c1ccc(CCl)o1 <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChI	1S/C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub> /c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChIKey	PWXMEBZOKUPCST-UHFFFAOYSA-N <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

| [Synonyms](#) | Methyl 5-(chloromethyl)-2-furancarboxylate, 5-Chloromethyl-furan-2-carboxylic acid methyl ester[\[2\]](#)[\[6\]](#) |

## Physicochemical Properties

**Methyl 5-(chloromethyl)-2-furoate** is typically a white to yellow, low-melting crystalline solid or an oily liquid at temperatures above its melting point.[\[1\]](#)[\[2\]](#) It is known to darken in color after extended storage.[\[1\]](#)

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White to yellow/Low Melting Crystalline Solid or Oily Liquid[2]
Melting Point	32-36 °C[2][3][4][5]
Boiling Point	102 °C (15 mmHg)[2] / 114-116 °C (3 mbar)[1]
Density	1.266 g/cm <sup>3</sup> [2]
Refractive Index	1.493[2]
Flash Point	>230 °F (>110 °C)[2]
Solubility	Insoluble in water; Soluble in common organic solvents like Chloroform and slightly soluble in Methanol.[1][2]

| Storage Temperature | 2-8°C or Refrigerator (+4°C)[2][3][5] |

## Synthesis and Experimental Protocols

**Methyl 5-(chloromethyl)-2-furoate** is primarily synthesized through two established routes. These methods leverage commercially available precursors, making it an accessible intermediate for various research applications.

This is a common method for producing the target compound.[1]

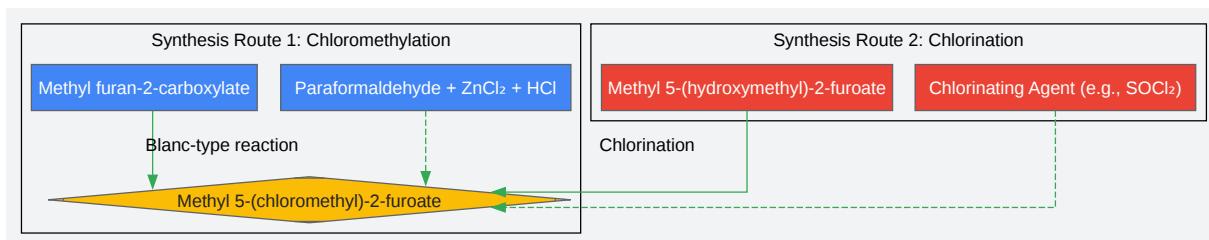
- Objective: To synthesize **Methyl 5-(chloromethyl)-2-furoate** via chloromethylation of methyl furan-2-carboxylate.
- Reagents:
  - Methyl furan-2-carboxylate (starting material)
  - Paraformaldehyde (source of formaldehyde)
  - Zinc chloride (Lewis acid catalyst)

- Anhydrous hydrogen chloride
- Methodology:
  - Combine commercially available methyl furan-2-carboxylate with paraformaldehyde and zinc chloride in a suitable reaction vessel.
  - Introduce anhydrous hydrogen chloride gas into the mixture.
  - The reaction proceeds as a classic Blanc-type chloromethylation, where the chloromethyl group is installed onto the furan ring.
  - Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and washing.
  - The crude product is then purified, typically via distillation or chromatography, to yield pure **Methyl 5-(chloromethyl)-2-furoate**.

An alternative synthesis involves the chlorination of a hydroxymethyl derivative.[\[1\]](#)

- Objective: To synthesize **Methyl 5-(chloromethyl)-2-furoate** by chlorinating methyl 5-(hydroxymethyl)-2-furoate.
- Reagents:
  - Methyl 5-(hydroxymethyl)-2-furoate (starting material, can be obtained from D-glucono- $\delta$ -lactone)[\[1\]](#)
  - A suitable chlorinating agent (e.g., thionyl chloride, oxalyl chloride).
- Methodology:
  - Dissolve the starting material, methyl 5-(hydroxymethyl)-2-furoate, in an appropriate anhydrous solvent.
  - Slowly add the chlorinating agent to the solution, often at reduced temperatures to control the reaction rate.

- Allow the reaction to proceed until the starting material is consumed, as monitored by techniques like TLC or GC.
- Carefully quench any excess chlorinating agent.
- Isolate the product through an aqueous workup and extraction with an organic solvent.
- Purify the final compound using distillation or column chromatography.



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Caption: Synthetic routes to **Methyl 5-(chloromethyl)-2-furoate**.

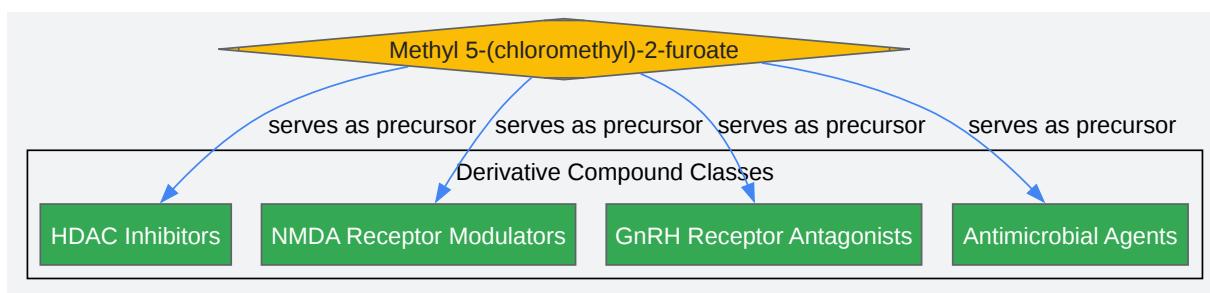
## Applications in Synthesis

**Methyl 5-(chloromethyl)-2-furoate** is a key building block for synthesizing various biologically active compounds.<sup>[1]</sup> The reactive chloromethyl group allows for nucleophilic substitution, enabling the extension of the molecular framework.

Its documented applications include serving as a starting material for:

- Histone Deacetylase (HDAC) Inhibitors: Used in the synthesis of conjugated hydroxamic acids which have shown potential as anti-tumor agents.<sup>[1]</sup>
- NMDA Receptor Modulators: Employed in the creation of furan-2-carboxamide analogues that act as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors.<sup>[1]</sup>

- Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: Utilized to synthesize novel non-peptide antagonists for GnRH receptors, which may be useful in treating hormone-dependent cancers.[1]
- Antimicrobial Agents: The compound has been investigated for its use in inhibiting iron uptake in gram-negative bacteria.[2][8]
- Osteoporosis Therapeutics: It has also been explored as a therapeutic agent for treating osteoporosis.[2][8]



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Caption: Role as a versatile synthetic intermediate.

## Safety and Handling

Proper safety precautions must be observed when handling **Methyl 5-(chloromethyl)-2-furoate** due to its corrosive nature.

Table 3: GHS Safety Information

Category	Information
Pictogram	<b>GHS05 (Corrosion)[3][5]</b>
Signal Word	Danger[3][5]
Hazard Statements	H314: Causes severe skin burns and eye damage.[3][6][9]
Precautionary Statements	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[3][5]
Hazard Class	Skin Corrosion 1B[3][5][6]

| Personal Protective Equipment | Eyeshields, faceshields, gloves, suitable respirator (e.g., type P3).[3][5] |

Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated chemical fume hood.[9][10]

## Spectroscopic Analysis Protocols

Structural confirmation and purity assessment of **Methyl 5-(chloromethyl)-2-furoate** are typically performed using standard spectroscopic methods.

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.
- Methodology:
  - Sample Preparation: Dissolve 5-25 mg of the compound in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) in a 5 mm NMR tube.
  - Internal Standard: Add tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
  - Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Expected  $^1\text{H}$  NMR signals would include a singlet for the methyl ester protons, two doublets for the furan ring protons, and a singlet for the chloromethyl protons.

- Objective: To identify characteristic functional groups.
- Methodology:
  - Sample Preparation: As the compound can be a low-melting solid or liquid, a thin film can be prepared by placing a small amount between two NaCl or KBr salt plates. Alternatively, an ATR-IR spectrum can be obtained directly.[6]
  - Data Acquisition: Record the spectrum using an FTIR spectrometer over the 4000-400  $\text{cm}^{-1}$  range. Key expected peaks include C=O stretching for the ester, C-O stretching, and C-H stretching vibrations.
- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
  - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[11]
  - Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole).
  - Data Analysis: Identify the molecular ion peak ( $\text{M}^+$ ) to confirm the molecular weight (174.58 g/mol). The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be visible in the molecular ion cluster ( $\text{M}^+$  and  $\text{M}^{++2}$ ).[12]

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